6-Bromoquinolin-2(1H)-one
Overview
Description
6-Bromoquinolin-2(1H)-one is a brominated derivative of quinolin-2(1H)-one It is a heterocyclic aromatic organic compound that features a bromine atom at the sixth position of the quinolin-2(1H)-one structure
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes, receptors, and dna .
Mode of Action
Quinoline derivatives often act by binding to their targets and modulating their activity .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and thf , which may influence its bioavailability.
Result of Action
The effects would depend on the specific targets and pathways it affects .
Action Environment
It should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinolin-2(1H)-one typically involves the bromination of quinolin-2(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the sixth position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reactant concentrations. The use of automated systems can also enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinolin-2,3-dione derivatives.
Reduction: The compound can be reduced to form 6-bromo-1,2-dihydroquinolin-2-one.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products Formed:
Oxidation: Quinolin-2,3-dione derivatives.
Reduction: 6-Bromo-1,2-dihydroquinolin-2-one.
Substitution: Various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromoquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
6-Chloroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoroquinolin-2(1H)-one: Contains a fluorine atom at the sixth position.
6-Iodoquinolin-2(1H)-one: Features an iodine atom at the sixth position.
Uniqueness: 6-Bromoquinolin-2(1H)-one is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity and interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
6-bromo-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAFBGATSQRSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495319 | |
Record name | 6-Bromoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-66-8 | |
Record name | 6-Bromoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoquinolin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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